2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
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Description
2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.13247072 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a novel compound with significant potential in medicinal chemistry. Its structure features a fused imidazole ring and functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
- CAS Number : 1354923-16-2
The compound's structure includes a furan ring and a trimethoxyphenyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity
- In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of key enzymes involved in cell cycle regulation.
- A study showed that derivatives with similar structures inhibited human Topoisomerases I and II, suggesting potential as anticancer agents through enzyme inhibition .
- Antidiabetic Properties
- Anti-inflammatory Effects
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 46.4 | Induction of apoptosis; Topoisomerase inhibition |
Antidiabetic | Alloxan-induced rats | 50 | Enhanced insulin sensitivity |
Anti-inflammatory | COX-II assay | 0.2 | Inhibition of COX-II |
The biological mechanisms underlying the activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as human Topoisomerases I and II, which are crucial for DNA replication in cancer cells .
- Apoptosis Induction : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through activation of intrinsic pathways involving caspases .
- Insulin Sensitization : The presence of methoxy groups enhances the compound's ability to improve glucose uptake in peripheral tissues, thereby lowering blood sugar levels in diabetic models .
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-22-11-7-10(8-12(23-2)14(11)24-3)9-17(13-5-4-6-25-13)15(21)19-16(18)20-17/h4-8H,9H2,1-3H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQESUMTQWXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.